(R)-3-methylpyrrolidine hydrochloride
Overview
Description
®-3-methylpyrrolidine hydrochloride is a chiral organic compound that belongs to the class of pyrrolidines. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity. The compound is characterized by the presence of a pyrrolidine ring with a methyl group attached to the third carbon atom and a hydrochloride salt form, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-methylpyrrolidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-3-methylpyrrolidine, which can be obtained through the asymmetric hydrogenation of 3-methylpyrrole using a chiral catalyst.
Hydrochloride Formation: The free base ®-3-methylpyrrolidine is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous solution under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of ®-3-methylpyrrolidine hydrochloride is scaled up using continuous flow reactors and automated systems to maintain consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications for pharmaceutical and chemical applications.
Chemical Reactions Analysis
Types of Reactions
®-3-methylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted pyrrolidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides or acyl chlorides; reactions are usually conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidines, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals.
Scientific Research Applications
®-3-methylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of chiral ligands and catalysts for asymmetric synthesis.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is employed in the development of pharmaceutical drugs, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-3-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby altering the metabolic processes within cells.
Comparison with Similar Compounds
Similar Compounds
(S)-3-methylpyrrolidine hydrochloride: The enantiomer of ®-3-methylpyrrolidine hydrochloride, with similar chemical properties but different biological activity.
Pyrrolidine hydrochloride: Lacks the methyl group, resulting in different reactivity and applications.
N-methylpyrrolidine hydrochloride: Contains a methyl group on the nitrogen atom, leading to distinct chemical behavior.
Uniqueness
®-3-methylpyrrolidine hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its activity in asymmetric synthesis and pharmaceutical applications. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
(3R)-3-methylpyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJFUMBJQINVKP-NUBCRITNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660806 | |
Record name | (3R)-3-Methylpyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
235093-98-8 | |
Record name | (3R)-3-Methylpyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 235093-98-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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